For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-tert-butylbenzene
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-tert-butylbenzene, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of novel compounds for drug discovery.
Chemical Identity and Physical Properties
1-Bromo-4-tert-butylbenzene is a clear, colorless to slightly yellow liquid with a benzene-like odor.[1] It is an organobromine compound and a derivative of benzene.
Table 1: Physical and Chemical Properties of 1-Bromo-4-tert-butylbenzene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |
| Molecular Weight | 213.11 g/mol | [2][4][5] |
| CAS Number | 3972-65-4 | [1][3][6] |
| EC Number | 223-599-2 | [1][3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2][6] |
| Density | 1.229 g/mL at 25 °C | [2][6] |
| Melting Point | 13-16 °C | [3][6] |
| Boiling Point | 80-81 °C at 2 mmHg | [3][6] |
| Flash Point | 97 °C (206.6 °F) | [4][7] |
| Refractive Index | n20/D 1.533 | [4][6] |
| Solubility | Insoluble in water | [6][7][8] |
| SMILES String | CC(C)(C)c1ccc(Br)cc1 | [4][9] |
| InChI Key | XHCAGOVGSDHHNP-UHFFFAOYSA-N | [4][9] |
Chemical Reactivity and Applications
1-Bromo-4-tert-butylbenzene is a key intermediate in the synthesis of various organic compounds.[2][6][10] Its primary reactivity stems from the carbon-bromine bond, which can participate in a variety of coupling reactions and metal-halogen exchange reactions.
Lithium-Bromide Exchange Reactions
A significant reaction of 1-Bromo-4-tert-butylbenzene is the lithium-bromide exchange.[2][6] This reaction is typically carried out using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., 0°C) in various solvents.[6][10] This process generates a highly reactive aryllithium species, which can then be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with a wide range of electrophiles.
Synthesis of Boronic Acids
1-Bromo-4-tert-butylbenzene is a precursor for the synthesis of 4-tert-butylphenylboronic acid.[2][6] This is a crucial reagent in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.
Synthesis of Cannabinoid Analogs
The compound has been utilized in the synthesis of 1-deoxy analogs of the synthetic cannabinoids CP-47,497 and CP-55,940.[2][6] This highlights its utility in the development of novel pharmacologically active molecules.
Nitration
1-Bromo-4-tert-butylbenzene can undergo nitration to produce 1-Bromo-4-tert-butyl-2-nitrobenzene.[11]
Experimental Protocols
Synthesis of 1-Bromo-4-tert-butylbenzene
A common method for the synthesis of 1-Bromo-4-tert-butylbenzene involves the electrophilic bromination of tert-butylbenzene (B1681246).[6]
Protocol:
-
To a solution of tert-butylbenzene (1.0 mmol) in dichloromethane (B109758) (0.15 mL), add iron powder (0.03 mmol) at 0°C under an argon atmosphere.[6]
-
Slowly add bromine (1.05 mmol) to the mixture.[6]
-
Stir the reaction mixture at room temperature overnight.[6]
-
Upon completion, wash the reaction mixture with a 1 M NaOH solution.[6]
-
Extract the aqueous layer with dichloromethane (3x).[6]
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[6]
Caption: Synthesis of 1-Bromo-4-tert-butylbenzene from tert-butylbenzene.
General Protocol for Nitration
This protocol describes the nitration of 1-Bromo-4-tert-butylbenzene.[5]
Protocol:
-
In a suitable reaction vessel, combine 1-Bromo-4-tert-butylbenzene (15 g) and acetic acid (10 mL).[5]
-
Add nitric acid (6.5 g) and sulfuric acid (13 g) to the mixture.[5]
-
The reaction proceeds as described in "General Method 12" (specific conditions for this method are proprietary to the source).[5]
Caption: Nitration of 1-Bromo-4-tert-butylbenzene.
Safety and Handling
1-Bromo-4-tert-butylbenzene is considered hazardous and requires careful handling in a laboratory setting.[12]
Table 2: Hazard Identification and Precautionary Measures
| Hazard Category | Description | Precautionary Statements | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [4][12][13] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][12][13] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [12][13] |
Handling and Storage:
-
Keep the container tightly closed.[13]
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]
-
Use personal protective equipment as required, including eye shields, gloves, and a respirator if necessary.[4][12]
First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12][13]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[12][13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[12][13]
-
Ingestion: Clean mouth with water and get medical attention.[12][13]
Conclusion
1-Bromo-4-tert-butylbenzene is a valuable building block in organic chemistry with well-defined physical and chemical properties. Its ability to undergo lithium-bromide exchange and participate in various coupling reactions makes it a versatile reagent for the synthesis of complex molecules, including those with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals to effectively and safely utilize 1-Bromo-4-tert-butylbenzene in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-BROMO-4-TERT-BUTYLBENZENE – Palchem [palchem.com]
- 4. 1-溴-4-叔丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis routes of 1-Bromo-4-tert-butylbenzene [benchchem.com]
- 6. 1-Bromo-4-tert-butylbenzene | 3972-65-4 [chemicalbook.com]
- 7. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 9. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4 | Chemsrc [chemsrc.com]
- 11. 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Qingdao Jinyu Chemical Co., LTD [jinyuchemical.com]
